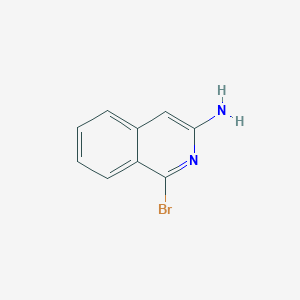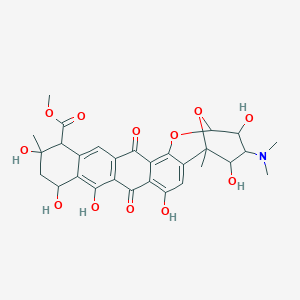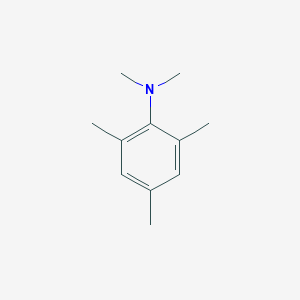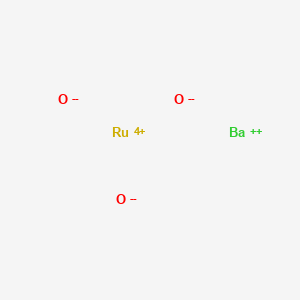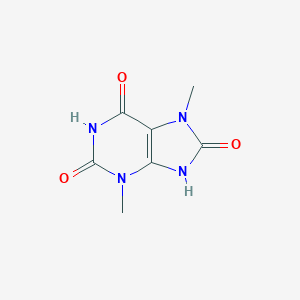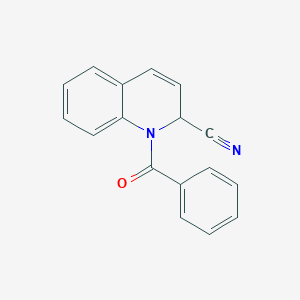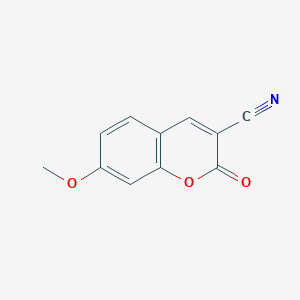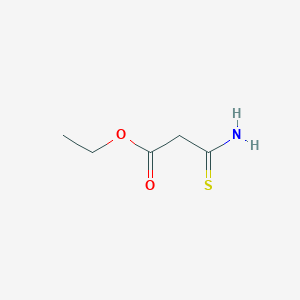
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum is a coordination compound that features a platinum ion at its core, surrounded by a phthalocyanine ligand. Phthalocyanines are a class of macrocyclic compounds that are structurally similar to porphyrins, which are found in hemoglobin and chlorophyll. The platinum ion in this compound is coordinated to the nitrogen atoms of the phthalocyanine ring, forming a stable and highly conjugated system. This compound is known for its unique electronic properties and has been studied for various applications in materials science, catalysis, and medicine .
準備方法
The synthesis of (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum typically involves the reaction of a platinum salt with a phthalocyanine precursor. One common method is to react platinum(II) chloride with phthalonitrile in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate complex, which then cyclizes to form the final phthalocyanine compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .
化学反応の分析
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or platinum(I) species. Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: The nitrogen atoms in the phthalocyanine ring can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
科学的研究の応用
Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique electronic properties make it an effective catalyst for these processes.
Biology: Research has explored the use of this compound in photodynamic therapy (PDT) for cancer treatment. The compound can generate reactive oxygen species upon light irradiation, which can selectively kill cancer cells.
Medicine: Beyond PDT, the compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用機序
The mechanism by which (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum exerts its effects depends on its application:
Catalysis: In catalytic reactions, the platinum center acts as the active site, facilitating the activation of substrates and the formation of reaction intermediates. The conjugated phthalocyanine ring helps stabilize these intermediates, enhancing the overall catalytic efficiency.
Photodynamic Therapy: In PDT, the compound absorbs light and undergoes a photochemical reaction to generate reactive oxygen species, such as singlet oxygen.
類似化合物との比較
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum can be compared with other metal-phthalocyanine complexes, such as:
Copper(II) Phthalocyanine: Known for its use in dyes and pigments, copper(II) phthalocyanine has similar electronic properties but different catalytic activities compared to the platinum complex.
Zinc(II) Phthalocyanine: This compound is also studied for its use in PDT and electronic applications. It has a different coordination environment and electronic structure compared to the platinum complex.
Iron(II) Phthalocyanine: Used as a catalyst in various oxidation reactions, iron(II) phthalocyanine has distinct redox properties that differentiate it from the platinum complex.
特性
CAS番号 |
14075-08-2 |
|---|---|
分子式 |
C32H18N8Pt |
分子量 |
709.6 g/mol |
IUPAC名 |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;platinum |
InChI |
InChI=1S/C32H18N8.Pt/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40); |
InChIキー |
SRDWTNKUMAVYCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pt+2] |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.[Pt] |
Key on ui other cas no. |
14075-08-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)
